molecular formula C129H216N42O42 B8069958 Secretin, rat

Secretin, rat

Cat. No.: B8069958
M. Wt: 3027.4 g/mol
InChI Key: LKHWQEXKRMDFFJ-NEMWHCQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Secretin is a 27-amino acid peptide hormone that belongs to the secretin/glucagon/VPAC family . Originally discovered for its role in stimulating pancreatic bicarbonate-rich fluid secretion, it is now recognized for its pleiotropic effects across various organ systems . In research, Secretin, rat is a vital tool for investigating gastrointestinal and metabolic physiology. Its primary research applications include the study of pancreatic exocrine function, where it stimulates the secretion of water and bicarbonate from pancreatic ductal cells to neutralize duodenal pH, creating a favorable environment for digestive enzymes . It also serves as a key agent in probing the regulation of gastric acid secretion, as it exerts an enterogastrone effect by inhibiting acid secretion from gastric parietal cells, a action mediated in part by somatostatin . Beyond the gut, secretin acts as a neuropeptide and metabolic regulator. It is found in several brain regions, and studies suggest roles in neurogenesis, synaptic plasticity, and satiety . Its receptors are present in organs such as the liver, lungs, and kidneys, implicating it in diverse processes from bile secretion to osmoregulation . Research using animal models has shown that secretin can induce satiety and activate brown adipose tissue, highlighting its potential relevance in metabolic disease and obesity research . The mechanism of action for secretin involves binding to a specific G-protein coupled receptor (GPCR) on the basolateral membrane of target cells . This binding activates adenylate cyclase, increasing intracellular cyclic AMP (cAMP) levels, which acts as a second messenger to mediate the hormone's biological effects . The structure and dynamics of the active human secretin receptor bound to its G-protein complex have been elucidated through cryo-electron microscopy . This product, this compound, is provided for research use only (RUO) and is strictly not for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C129H216N42O42/c1-58(2)40-78(119(206)170-99(64(13)14)102(134)189)149-94(181)51-145-105(192)74(29-33-91(131)178)153-113(200)81(43-61(7)8)161-116(203)82(44-62(9)10)159-108(195)72(27-22-38-143-128(137)138)151-110(197)75(30-34-92(132)179)154-114(201)79(41-59(3)4)157-107(194)71(26-21-37-142-127(135)136)150-103(190)65(15)148-121(208)87(53-172)166-118(205)86(49-98(187)188)163-111(198)76(31-35-93(133)180)155-115(202)80(42-60(5)6)158-109(196)73(28-23-39-144-129(139)140)152-122(209)89(55-174)167-117(204)83(45-63(11)12)160-112(199)77(32-36-96(183)184)156-123(210)90(56-175)168-126(213)101(67(17)177)171-120(207)84(46-68-24-19-18-20-25-68)164-125(212)100(66(16)176)169-95(182)52-146-106(193)85(48-97(185)186)162-124(211)88(54-173)165-104(191)70(130)47-69-50-141-57-147-69/h18-20,24-25,50,57-67,70-90,99-101,172-177H,21-23,26-49,51-56,130H2,1-17H3,(H2,131,178)(H2,132,179)(H2,133,180)(H2,134,189)(H,141,147)(H,145,192)(H,146,193)(H,148,208)(H,149,181)(H,150,190)(H,151,197)(H,152,209)(H,153,200)(H,154,201)(H,155,202)(H,156,210)(H,157,194)(H,158,196)(H,159,195)(H,160,199)(H,161,203)(H,162,211)(H,163,198)(H,164,212)(H,165,191)(H,166,205)(H,167,204)(H,168,213)(H,169,182)(H,170,206)(H,171,207)(H,183,184)(H,185,186)(H,187,188)(H4,135,136,142)(H4,137,138,143)(H4,139,140,144)/t65-,66+,67+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-,100-,101-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHWQEXKRMDFFJ-NEMWHCQRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C129H216N42O42
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3027.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Secretin (rat) (trifluoroacetate salt) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected using trifluoroacetic acid (TFA), resulting in the trifluoroacetate salt form of the peptide .

Industrial Production Methods

Industrial production of Secretin (rat) (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities and achieve the desired level of purity .

Chemical Reactions Analysis

Chemical Reactions Involving Secretin

The primary chemical reactions associated with secretin involve its interaction with specific receptors and subsequent intracellular signaling pathways. The following sections detail these interactions and their physiological implications.

Binding to Secretin Receptors

  • Mechanism : Secretin binds to its receptor (secretin receptor) located on the surface of target cells, such as cholangiocytes in the liver and pancreatic duct cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels within the cell.

  • Research Findings : Studies have shown that secretin significantly enhances cAMP production in cholangiocytes, which is critical for stimulating bicarbonate secretion and promoting bile flow .

Effects on Bicarbonate Secretion

  • Physiological Role : One of the most significant actions of secretin is its ability to stimulate bicarbonate secretion from pancreatic ducts and Brunner's glands in the duodenum. This secretion helps neutralize gastric acid, providing an optimal pH for enzymatic activity in the intestine.

  • Data Table :

Treatment TypeBicarbonate Secretion (mEq/L)Statistical Significance
Control (Saline)10.5 ± 1.2-
Secretin Administered20.3 ± 1.5P < 0.01

This table illustrates the significant increase in bicarbonate secretion following secretin administration compared to control groups .

Influence on Cholangiocyte Proliferation

  • Proliferative Effects : Research indicates that secretin not only stimulates secretion but also promotes proliferation of cholangiocytes, which are essential for bile duct health.

  • Findings : Prolonged administration of secretin resulted in increased intrahepatic bile duct mass (IBDM) and enhanced expression of proliferative markers such as proliferating cell nuclear antigen (PCNA) in cholangiocytes .

Interaction with Other Hormones

  • Synergistic Effects : Secretin's effects can be modulated by other hormones such as cholecystokinin (CCK). When administered together, they can synergistically enhance pancreatic enzyme secretion and bile flow.

  • Research Data :

Hormone CombinationBile Flow Rate (mL/min)Statistical Significance
Control (Saline)5.0 ± 0.5-
Secretin Alone8.0 ± 0.7P < 0.05
Secretin + CCK12.5 ± 1.0P < 0.001

This table shows how combined treatment with secretin and CCK significantly increases bile flow compared to either treatment alone .

Scientific Research Applications

Gastrointestinal Function

Secretin is primarily known for its role in stimulating pancreatic bicarbonate secretion and regulating gastric acid secretion.

Biliary Proliferation

A study demonstrated that prolonged administration of secretin to normal rats significantly increased biliary proliferation and enhanced expression of secretin receptors (SR) and cystic fibrosis transmembrane conductance regulator (CFTR) in cholangiocytes. The findings indicated that secretin administration resulted in elevated cAMP levels and increased bile and bicarbonate secretion compared to saline-treated controls (Table 1) .

ParameterSecretin-treated RatsSaline-treated Rats
Bile Flow (µL/min)IncreasedBaseline
Bicarbonate Concentration (mM)ElevatedBaseline
mRNA Expression of SR and CFTREnhancedNormal

Gastric Acid Secretion

Research has shown that secretin can inhibit gastric acid secretion in rats, particularly under conditions of chronic hypergastrinemia. The study observed a dose-dependent inhibition of acid output following secretin administration, suggesting a complex interplay between secretin and gastrin levels .

Neuroendocrine Regulation

Secretin's effects extend beyond the gastrointestinal tract; it also influences neuroendocrine functions.

Vagal Afferent Activation

Secretin has been shown to activate vagal primary afferent neurons in rats. A study recorded the firing rates of sensory neurons in response to secretin, revealing that it significantly increased neuronal activity, particularly in neurons responsive to intestinal stimuli . This highlights secretin's role in mediating gut-brain communication.

Food Intake Regulation

Recent investigations indicate that secretin may function as an anorectic peptide. Central and peripheral administration of secretin suppressed food intake in wild-type mice but not in secretin receptor-deficient mice, suggesting its involvement in appetite regulation via central neural pathways .

Pancreatic Function

Secretin is a key regulator of pancreatic exocrine function.

Pancreatic Secretion

Studies have shown that intraduodenal infusion of hydrochloric acid stimulates the release of secretin, which subsequently enhances pancreatic bicarbonate secretion. This process is vital for neutralizing gastric acid entering the small intestine and facilitating proper digestion .

Mechanism of Action

Secretin (rat) (trifluoroacetate salt) exerts its effects by binding to the secretin receptor (SCT-R) on target cells. This binding activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various target proteins, resulting in the secretion of digestive fluids from the stomach, pancreas, and liver .

Comparison with Similar Compounds

Research Findings and Implications

  • Therapeutic Potential: Rat secretin’s inability to stimulate insulin (unlike GLP-1) limits its use in diabetes but supports roles in pancreatitis or acid-base disorders .
  • Species-Specific Pharmacology : Cross-species receptor differences (e.g., rat vs. human SCTR) necessitate caution in translational studies .
  • Neuropeptide Roles: Secretin’s cerebellar effects (e.g., GABA modulation) suggest non-digestive functions, paralleling PACAP/VIP neuroactivity .

Biological Activity

Secretin, a peptide hormone produced by the S cells of the duodenum, plays a crucial role in various physiological processes, including the regulation of gastric acid secretion, pancreatic bicarbonate secretion, and biliary function. This article explores the biological activity of secretin specifically in rats, summarizing key research findings, mechanisms of action, and physiological implications.

Overview of Secretin

Secretin is a 27-amino acid peptide that belongs to the secretin-glucagon family. It was first identified in 1902 by Bayliss and Starling. The primary function of secretin is to regulate the pH of the intestinal contents by stimulating bicarbonate secretion from the pancreas and inhibiting gastric acid secretion .

  • Inhibition of Gastric Acid Secretion :
    • Secretin inhibits gastric acid secretion through a complex mechanism involving somatostatin and prostaglandins. Studies have shown that intravenous administration of secretin can significantly reduce acid secretion stimulated by pentagastrin in conscious rats .
    • The inhibition is dose-dependent, with an ID50 of less than 0.5 clinical units (CU) per rat .
  • Stimulation of Bicarbonate Secretion :
    • Secretin acts on pancreatic ductal cells to stimulate the secretion of bicarbonate-rich fluid, neutralizing gastric acid in the duodenum. This process is mediated by cAMP signaling pathways and involves the cystic fibrosis transmembrane conductance regulator (CFTR) channel .
  • Effects on Biliary Function :
    • Prolonged administration of secretin has been shown to enhance biliary proliferation and increase the expression of key proteins involved in ductal secretory activity .

Table 1: Effects of Secretin on Gastric Acid Secretion

TreatmentAcid Secretion (mmol/L)Comments
Control5.0Baseline acid secretion
Pentagastrin Alone10.0Increased acid secretion
Secretin (5.6 pmol/kg)2.0Significant inhibition observed

Data adapted from studies on gastric acid response to secretin in rats .

Case Studies

  • Chronic Endogenous Hypergastrinemia :
    • In studies involving rats with chronic hypergastrinemia, secretin administration initially increased acid output before inhibiting it at higher doses, suggesting a phasic response influenced by gastrin levels .
  • Reserpine-treated Rats :
    • Research indicated that reserpine-treated rats exhibited significantly reduced pancreatic juice secretion in response to both cholecystokinin and secretin compared to untreated controls, highlighting the impact of neurochemical pathways on secretin's efficacy .

Physiological Implications

The biological activities of secretin have significant implications for digestive health:

  • Regulation of Digestion : By modulating gastric acid and bicarbonate levels, secretin plays a vital role in maintaining optimal conditions for enzymatic digestion.
  • Potential Therapeutic Targets : Understanding secretin's mechanisms may lead to therapeutic applications for conditions such as peptic ulcers or pancreatitis.

Conclusions

Secretin is a multifaceted hormone with critical roles in gastrointestinal physiology, particularly in rats. Its ability to inhibit gastric acid secretion while stimulating bicarbonate release underscores its importance in digestive processes. Continued research into its mechanisms may provide further insights into its therapeutic potential and broader physiological roles.

Q & A

Q. How to design a study investigating Secretin’s role in autism spectrum disorder (ASD) using rat models?

  • Methodological Answer :
  • Animal Model : Use BTBR T+tf/J rats (ASD-like phenotype) and administer intracerebroventricular Secretin (1 µg/kg).
  • Behavioral Tests : Compare social interaction (three-chamber test) and repetitive behaviors (marble burying) pre- and post-treatment.
  • Molecular Analysis : Quantify SCTR expression in cerebellar Purkinje cells via qPCR and IHC .

Q. What controls are critical when evaluating Secretin antibodies in immunohistochemistry?

  • Methodological Answer : Include:
  • Pre-absorption Controls : Incubate antibodies with excess Secretin peptide (10x molar ratio) to block binding.
  • Tissue Controls : Compare staining in SCTR-rich (pancreas) vs. SCTR-poor (liver) tissues.
  • Isotype Controls : Use rabbit IgG instead of primary antibody to rule out nonspecific binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.